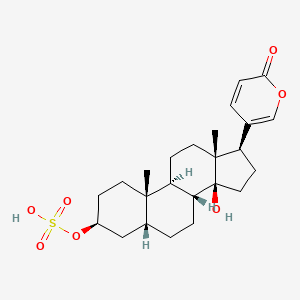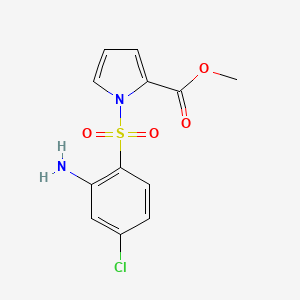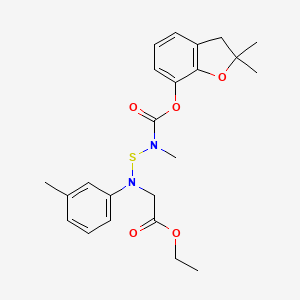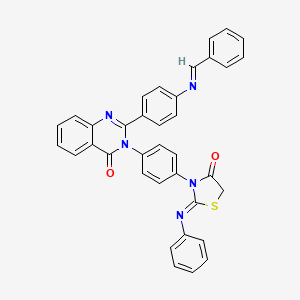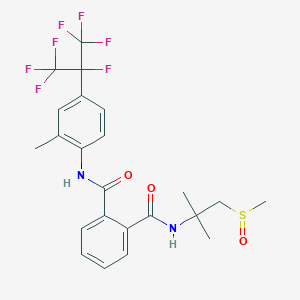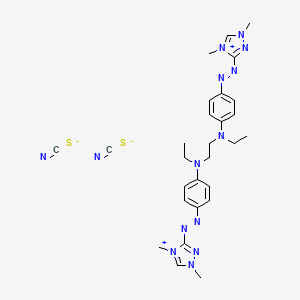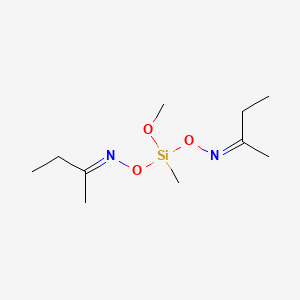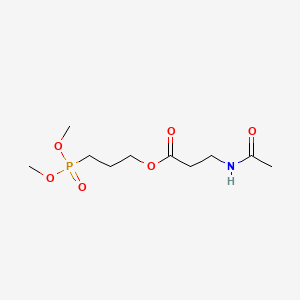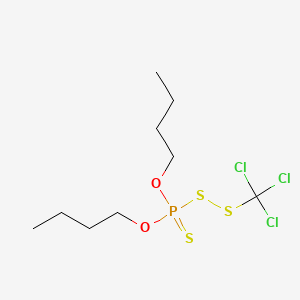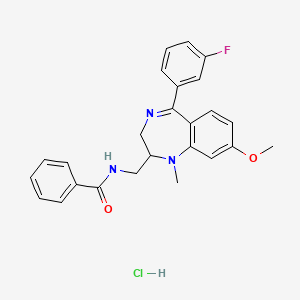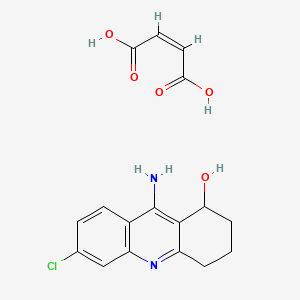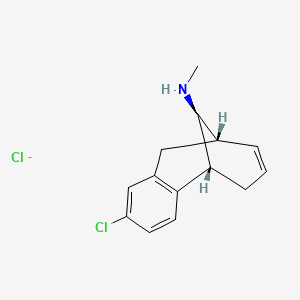
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide is a complex organic compound that combines the structural features of imidazole and benzodiazepine derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzodiazepine is a well-known class of psychoactive drugs. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide involves multiple steps, starting from the preparation of the imidazole and benzodiazepine precursors. The synthetic route typically includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia, followed by functionalization to introduce the carboxylic acid and methyl groups.
Synthesis of the Benzodiazepine Core: This involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by bromination and chlorination to introduce the bromo and chloro substituents.
Coupling of the Two Moieties: The final step involves the coupling of the imidazole and benzodiazepine derivatives through a hydrazide linkage, typically using hydrazine as a reagent under controlled conditions.
Chemical Reactions Analysis
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium thiolate.
Hydrolysis: The hydrazide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It can be used as a probe to study the interactions of imidazole and benzodiazepine derivatives with biological targets, such as enzymes and receptors.
Medicine: The compound has potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. Additionally, the imidazole moiety may interact with other enzymes and receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative effects, but lacking the imidazole moiety.
Clonazepam: Another benzodiazepine with anticonvulsant properties, also lacking the imidazole moiety.
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties, but lacking the benzodiazepine core.
The uniqueness of this compound lies in its combination of imidazole and benzodiazepine structures, which may confer a unique pharmacological profile and potential for diverse applications.
Properties
CAS No. |
117267-53-5 |
|---|---|
Molecular Formula |
C20H16BrClN6O |
Molecular Weight |
471.7 g/mol |
IUPAC Name |
N'-[7-bromo-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-methyl-1H-imidazole-4-carbohydrazide |
InChI |
InChI=1S/C20H16BrClN6O/c1-11-18(25-10-24-11)20(29)28-27-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)26-17/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
DSMRBXQEKGIPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


